3-[(Benzyloxy)methoxy]azetidine
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Overview
Description
3-[(Benzyloxy)methoxy]azetidine is a nitrogen-containing heterocyclic compound with a four-membered ring structure.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of azetidines, including 3-[(Benzyloxy)methoxy]azetidine, can be achieved through several methods. One efficient method is the aza Paternò–Büchi reaction, which involves the [2 + 2] photocycloaddition of an imine and an alkene . This reaction is known for its high regio- and stereoselectivity. Another method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates .
Industrial Production Methods: Industrial production of azetidines often relies on scalable and efficient synthetic routes. The aza Paternò–Büchi reaction is particularly promising for industrial applications due to its efficiency and the ability to produce functionalized azetidines in a single step .
Chemical Reactions Analysis
Types of Reactions: 3-[(Benzyloxy)methoxy]azetidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The azetidine ring can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azetidine oxides, while reduction can produce various reduced derivatives .
Scientific Research Applications
3-[(Benzyloxy)methoxy]azetidine has several applications in scientific research:
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Industry: The compound is used in the development of new materials and polymers due to its reactive nature.
Mechanism of Action
The mechanism of action of 3-[(Benzyloxy)methoxy]azetidine involves its interaction with molecular targets through its reactive azetidine ring. The ring strain facilitates the cleavage of N–C bonds, allowing the compound to participate in various chemical reactions . This reactivity is harnessed in medicinal chemistry to design molecules that can interact with specific biological targets, such as enzymes and receptors .
Comparison with Similar Compounds
Aziridines: These are three-membered nitrogen-containing rings with higher ring strain and reactivity compared to azetidines.
Pyrrolidines: These are five-membered nitrogen-containing rings with lower ring strain and reactivity.
Uniqueness: 3-[(Benzyloxy)methoxy]azetidine is unique due to its four-membered ring structure, which balances reactivity and stability. This makes it more stable than aziridines but more reactive than pyrrolidines, providing a versatile platform for various chemical transformations .
Properties
Molecular Formula |
C11H15NO2 |
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Molecular Weight |
193.24 g/mol |
IUPAC Name |
3-(phenylmethoxymethoxy)azetidine |
InChI |
InChI=1S/C11H15NO2/c1-2-4-10(5-3-1)8-13-9-14-11-6-12-7-11/h1-5,11-12H,6-9H2 |
InChI Key |
NIKHDOPEXWMLOV-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)OCOCC2=CC=CC=C2 |
Origin of Product |
United States |
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